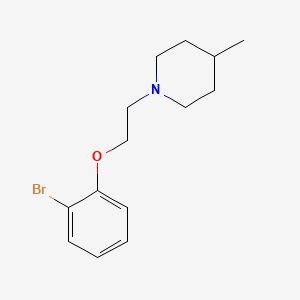

1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine

Description

1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine is a piperidine derivative featuring a 2-bromophenoxyethyl substituent at the 1-position and a methyl group at the 4-position of the piperidine ring.

Properties

IUPAC Name |

1-[2-(2-bromophenoxy)ethyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-12-6-8-16(9-7-12)10-11-17-14-5-3-2-4-13(14)15/h2-5,12H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCYYDBLVFHSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCOC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine typically involves the following steps:

Bromination of Phenol: The starting material, phenol, is brominated using bromine in the presence of a suitable catalyst to form 2-bromophenol.

Etherification: 2-Bromophenol is then reacted with ethylene oxide under basic conditions to yield 2-(2-bromophenoxy)ethanol.

Formation of the Piperidine Derivative: The final step involves the reaction of 2-(2-bromophenoxy)ethanol with 4-methylpiperidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form 1-(2-(2-bromophenoxy)ethyl)-4-methylpiperidine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Formation of substituted phenoxyethyl derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of dehalogenated or modified piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine has been investigated for several applications:

Medicinal Chemistry

-

Anticancer Properties : Research has indicated that this compound exhibits potential anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and modulation of apoptotic pathways.

Compound Cell Line IC50 (µM) Mechanism 1 A549 0.83 c-Met kinase inhibition 2 MCF-7 0.15 c-Met kinase inhibition - Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against bacterial strains, demonstrating significant inhibition of growth against Gram-positive bacteria.

Neuropharmacology

- Cognitive Enhancement : Some studies suggest that compounds similar to 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine may enhance cognitive function by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal evaluated the anticancer effects of various derivatives of this compound. The findings indicated that certain derivatives exhibited potent activity against multiple cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin.

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that it was particularly effective in inhibiting these bacteria, suggesting potential clinical applications as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can interact with active sites through electrostatic and van der Waals forces. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Effects

Key Structural Features:

- 4-Methylpiperidine Core : Enhances lipophilicity and metabolic stability compared to unsubstituted piperidine .

Comparison Table: Selected Piperidine Analogs

Key Observations:

- Aromatic Substitution: The 2-bromophenoxy group in the target compound may confer distinct binding properties compared to phenyl or thienyl substituents in PCP analogs. For example, 1-[1-(2-thienyl)-cyclohexyl]-piperidine exhibits higher ataxia potency (2.15× PCP) than phenyl-substituted analogs .

- Piperidine vs. Piperazine : Replacing piperidine with piperazine (as in ) introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity, which could affect CNS penetration or receptor affinity.

- Protective Groups: Silyl-protected analogs (e.g., ) show utility in radiolabeling and PET imaging due to enhanced stability, contrasting with the unprotected bromophenoxyethyl group in the target compound .

Pharmacological and Toxicological Profiles

- Ataxia and Lethality : PCP analogs with 4-methylpiperidine (e.g., 1-(1-phenylcyclohexyl)-4-methylpiperidine) exhibit reduced potency (0.05× PCP) and narrow therapeutic indices, suggesting that bulky aromatic groups may diminish efficacy while increasing toxicity .

- Antibacterial Activity: Sulfonamide-linked 4-methylpiperidine derivatives () demonstrate antibacterial effects, implying that the target compound’s phenoxyethyl group may shift activity from antimicrobial to CNS-related pathways .

Biological Activity

1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine, a compound with the molecular formula , has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Weight : 282.22 g/mol

- Structure : The compound features a piperidine ring substituted with a bromophenoxyethyl group, which is critical for its biological activity.

The biological activity of 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on existing literature:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It potentially acts on neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

- Anticancer Activity : Research indicates that derivatives of piperidine compounds, including this one, possess cytotoxic effects against various cancer cell lines. For instance, related compounds have shown better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. AChE inhibitors are crucial for enhancing cholinergic transmission in the brain .

Case Studies

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of piperidine derivatives on colon cancer cell lines. The results demonstrated that modifications to the piperidine structure could enhance antitumor activity significantly .

- Another investigation into the structure-activity relationship (SAR) of piperidine analogs revealed that specific substitutions improved efficacy against cancer cells while reducing toxicity in normal cells .

- Neuropharmacological Research :

Comparative Biological Activity

To better understand the unique properties of 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine, it is useful to compare it with similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Other Notes |

|---|---|---|---|

| 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine | Moderate | Yes (AChE inhibition) | Potential for further optimization |

| EF24 (Piperidinone derivative) | High | Moderate | Effective against multiple cancer types |

| TASIN-1 (Piperidine analog) | High | Low | Targeted colon cancer specifically |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.